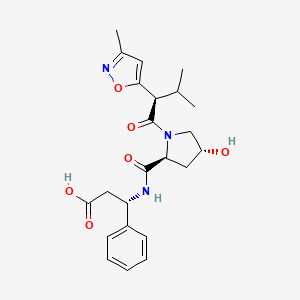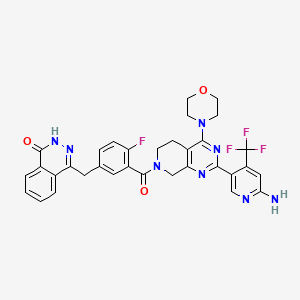
Thiol-PEG10-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol-PEG10-alcohol is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₀H₄₂O₁₀S, and it has a molecular weight of 474.61 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiol-PEG10-alcohol can be synthesized through a series of reactions involving polyethylene glycol and thiol-containing compounds. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Thiol Addition: The activated polyethylene glycol is then reacted with a thiol-containing compound under basic conditions to form the thiol-PEG intermediate.
Alcohol Formation: The thiol-PEG intermediate is further reacted with an alcohol-containing compound to form this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Thiol-PEG10-alcohol undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide can be used in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Thiol-PEG10-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for potential therapeutic applications in diseases where selective protein degradation is beneficial.
Industry: Utilized in the production of functionalized polymers and materials for various applications
Wirkmechanismus
Thiol-PEG10-alcohol functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the intended protein. Through the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. The thiol group in this compound allows for the formation of stable linkages with other molecules, enabling the construction of effective PROTACs .
Vergleich Mit ähnlichen Verbindungen
Thiol-PEG4-alcohol: A shorter polyethylene glycol chain variant with similar properties but different linker length.
Thiol-PEG8-alcohol: Another variant with an intermediate polyethylene glycol chain length.
Thiol-PEG12-alcohol: A longer polyethylene glycol chain variant with similar properties but different linker length .
Uniqueness: Thiol-PEG10-alcohol is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective formation and function of PROTAC molecules, making this compound a valuable compound in targeted protein degradation research .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMPEPETDBNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














